
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a chemical compound with the molecular formula C15H20BFO4 It is a derivative of benzoic acid, featuring a fluorine atom and a dioxaborinan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of 2-fluorobenzoic acid with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
化学反应分析
Types of Reactions
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and dioxaborinan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid
- 3-(1,3,2-dioxaborinan-2-yl)benzoic acid
Uniqueness
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid is unique due to its specific combination of a fluorine atom and a dioxaborinan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
120153-11-9 |
|---|---|
分子式 |
C15H20BFO4 |
分子量 |
294.13 g/mol |
IUPAC 名称 |
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20BFO4/c1-2-3-4-5-11-9-20-16(21-10-11)12-6-7-13(15(18)19)14(17)8-12/h6-8,11H,2-5,9-10H2,1H3,(H,18,19) |
InChI 键 |
YXPKKZZEUFHAOH-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)CCCCC)C2=CC(=C(C=C2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one, 7,8-bis(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8772479.png)
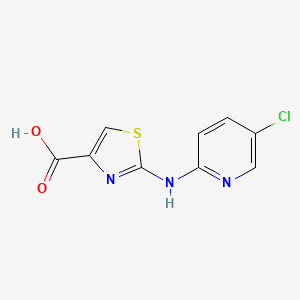

![(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B8772502.png)

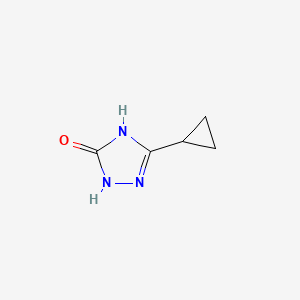
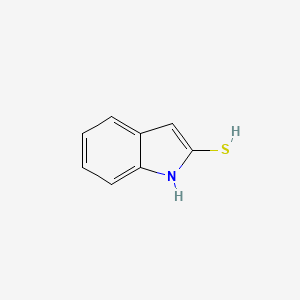

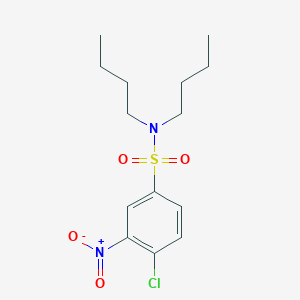

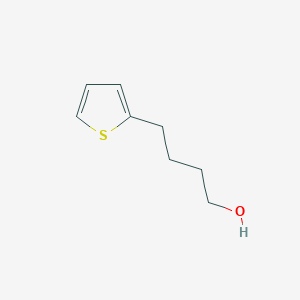


![[2,3'-Bipyridine]-6'-carboxylic acid dihydrochloride](/img/structure/B8772571.png)
